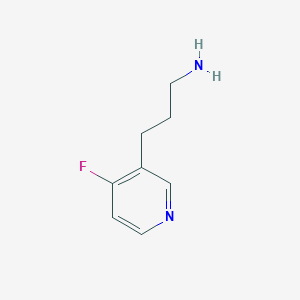
3-(4-Fluoropyridin-3-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoropyridin-3-YL)propan-1-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which significantly influences its chemical and physical properties. Fluorinated compounds are of great interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(4-Fluoropyridin-3-YL)propan-1-amine, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Fluoropyridin-3-YL)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules due to its fluorinated nature.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, often leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluoropyridin-4-yl)propan-1-amine
- 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride
Uniqueness
3-(4-Fluoropyridin-3-YL)propan-1-amine is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness can be leveraged in various applications, particularly in drug development and material science .
Propiedades
Fórmula molecular |
C8H11FN2 |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
3-(4-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11FN2/c9-8-3-5-11-6-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2 |
Clave InChI |
IBSCIEUQFDMYOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1F)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




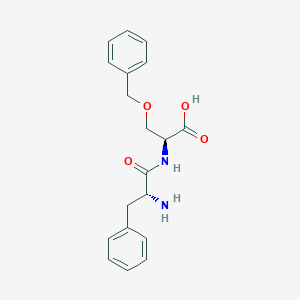
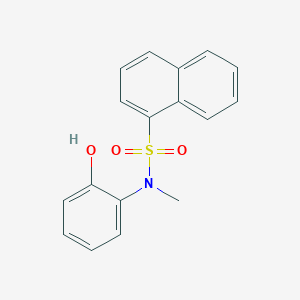
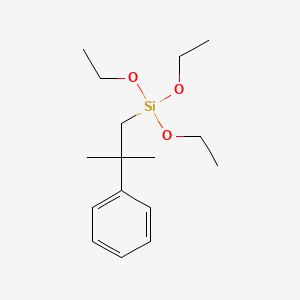

![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)


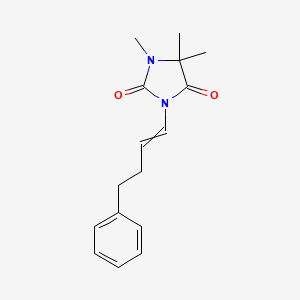
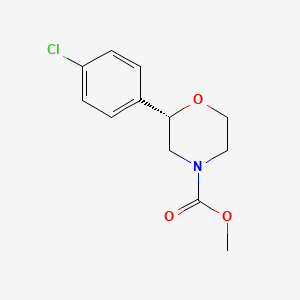
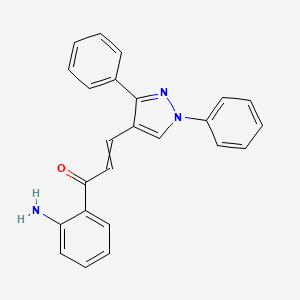

![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
